molecular formula C10H19NO B7560978 N-cyclopentyl-2-methylbutanamide

N-cyclopentyl-2-methylbutanamide

Cat. No.: B7560978
M. Wt: 169.26 g/mol
InChI Key: VXTNEKVTUBPXOT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methylbutanamide is an organic compound with the molecular formula C10H19NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound features a cyclopentyl group attached to the nitrogen atom and a 2-methylbutanamide backbone. Amides are known for their stability and are commonly found in various biological and synthetic materials.

Properties

IUPAC Name

N-cyclopentyl-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-8(2)10(12)11-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTNEKVTUBPXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-2-methylbutanamide can be synthesized through several methods:

    From Carboxylic Acids: One common method involves the reaction of a carboxylic acid derivative with an amine.

    From Nitriles: Another method involves the hydrolysis of nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylbutanamide undergoes various chemical reactions, including:

    Hydrolysis: The amide can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

    Reduction: Reduction of the amide can produce the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-methylbutanoic acid and cyclopentylamine.

    Reduction: N-cyclopentyl-2-methylbutylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis, which are important in peptide chemistry.

    Medicine: Research into amides like this compound can provide insights into drug design and development, particularly for compounds that mimic natural amides.

    Industry: It is used in the production of polymers and other materials where amide linkages are essential.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methylbutanamide involves its interaction with various molecular targets. As an amide, it can participate in hydrogen bonding and other non-covalent interactions, which can influence its behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyclopentyl-2-methylbutanamide can be compared with other similar compounds such as:

    N-cyclopentyl-2-methylpropanamide: Similar structure but with a different alkyl chain length.

    N-cyclopentyl-2-methylpentanamide: Similar structure but with a longer alkyl chain.

    N-cyclopentyl-2-methylhexanamide: Similar structure but with an even longer alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopentyl group and a 2-methylbutanamide backbone, which imparts distinct physical and chemical properties compared to its analogs.

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